2-(3-Methoxyphenyl)quinoline-4-carbohydrazide chemical structure and properties
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide chemical structure and properties
Technical Profile: 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide
Executive Summary
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is a privileged heterocyclic scaffold in medicinal chemistry, belonging to the class of 2-substituted quinoline-4-carboxylic acid derivatives.[1] This compound integrates a quinoline core—historically significant for antimalarial and antibacterial properties—with a carbohydrazide moiety, a critical pharmacophore for antimicrobial, antitubercular, and anticancer activities. The 3-methoxyphenyl substitution at the C-2 position modulates lipophilicity and electronic distribution, influencing the compound's binding affinity to targets such as DNA gyrase (bacteria) and EGFR tyrosine kinase (cancer cells). This guide details the chemical structure, synthetic pathways, physicochemical characterization, and pharmacological potential of this molecule.
Chemical Identity & Structural Analysis
| Property | Specification |
| IUPAC Name | 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide |
| Molecular Formula | C₁₇H₁₅N₃O₂ |
| Molecular Weight | 293.32 g/mol |
| Core Scaffold | Quinoline (Benzo[b]pyridine) |
| Key Functional Groups | Carbohydrazide (-CONHNH₂), Methoxy ether (-OCH₃) |
| H-Bond Donors | 2 (Hydrazide -NH, -NH₂) |
| H-Bond Acceptors | 4 (Quinoline N, Carbonyl O, Methoxy O, Hydrazide N) |
| LogP (Predicted) | ~2.5 - 3.0 (Moderate Lipophilicity) |
Structural Insight: The molecule features a planar quinoline ring system which facilitates intercalation into DNA base pairs. The carbohydrazide side chain at C-4 is flexible, allowing it to form hydrogen bonds with amino acid residues in the active sites of enzymes like DNA gyrase or enoyl-ACP reductase (InhA). The meta-methoxy group on the phenyl ring at C-2 acts as a weak electron-donating group, potentially enhancing the electron density of the quinoline ring without introducing significant steric hindrance.
Synthetic Pathway: The Modified Pfitzinger Protocol
The most robust route for synthesizing 2-substituted quinoline-4-carbohydrazides is the Pfitzinger Reaction , followed by esterification and hydrazinolysis. This pathway is preferred for its high atom economy and the availability of starting materials (Isatin and Acetophenones).
Reaction Scheme
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Condensation: Isatin reacts with 3-methoxyacetophenone in strong base (KOH/EtOH) to form the 2-(3-methoxyphenyl)quinoline-4-carboxylic acid intermediate.
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Esterification: The acid is converted to an ethyl ester using ethanol and catalytic sulfuric acid.
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Hydrazinolysis: The ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the final carbohydrazide.
Caption: Step-wise synthesis of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide via Pfitzinger reaction.
Physicochemical Characterization
To ensure the integrity of the synthesized compound, the following spectral signatures are expected. These values are derived from homologous series of 2-phenylquinoline-4-carbohydrazides [1][2].
Spectral Data (Expected)
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IR Spectroscopy (KBr, cm⁻¹):
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3300–3100: N-H stretching (hydrazide doublet).
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1660–1650: C=O stretching (amide carbonyl).
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1590–1580: C=N stretching (quinoline ring).
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1250: C-O-C stretching (aryl alkyl ether/methoxy).
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¹H-NMR (DMSO-d₆, 400 MHz, δ ppm):
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3.85 (s, 3H): Methoxy group (-OCH₃).
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4.60–4.80 (br s, 2H): Hydrazide terminal amine (-NH₂), exchangeable with D₂O.
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7.00–8.20 (m, 8H): Aromatic protons (Quinoline + Phenyl ring).
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8.30 (s, 1H): H-3 proton of the quinoline ring (characteristic singlet).
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9.80–10.00 (br s, 1H): Amide proton (-CONH-), exchangeable with D₂O.
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Mass Spectrometry (ESI-MS):
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[M+H]⁺: ~294.33 m/z.
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Pharmacological Potential[2][3][4][5][6]
The 2-phenylquinoline-4-carbohydrazide scaffold is a versatile pharmacophore with documented activity in several therapeutic areas.
A. Antimicrobial Activity (DNA Gyrase Inhibition)
Quinoline derivatives are known to target bacterial DNA gyrase (Topoisomerase II), an enzyme essential for DNA replication.[2] The carbohydrazide moiety can chelate metal ions in the active site or form hydrogen bonds with key residues (e.g., Asp87 in E. coli gyrase).
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Mechanism: Stabilization of the DNA-gyrase cleavable complex, leading to bacterial cell death.
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Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis) and select Gram-negative strains (E. coli, P. aeruginosa) [2][4].
B. Anticancer Activity (EGFR-TK Inhibition)
Recent studies on quinoline-4-carbohydrazide hybrids indicate potential as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors.[3]
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Target: The ATP-binding pocket of EGFR.
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Relevance: The 3-methoxy group may enhance selectivity by interacting with the hydrophobic region of the kinase pocket [1][3].
C. Antitubercular Activity
The structural similarity to Isoniazid (isonicotinylhydrazide) suggests potential activity against Mycobacterium tuberculosis. The mechanism likely involves the inhibition of mycolic acid synthesis via InhA inhibition.
Experimental Protocols
Protocol A: Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid
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Reagents: Isatin (0.01 mol), 3-Methoxyacetophenone (0.01 mol), KOH (33% w/v aqueous solution, 20 mL), Ethanol (20 mL).
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Procedure:
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Dissolve isatin in the KOH solution with gentle heating.
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Add 3-methoxyacetophenone dropwise followed by ethanol.
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Reflux the mixture for 12–24 hours (monitor by TLC).
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Cool the reaction mixture and pour into crushed ice.
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Acidify with dilute HCl (10%) to pH 2–3.
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Filter the yellow precipitate, wash with water, and recrystallize from ethanol.
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Protocol B: Synthesis of Carbohydrazide Derivative
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Reagents: Ethyl 2-(3-methoxyphenyl)quinoline-4-carboxylate (0.01 mol), Hydrazine hydrate (99%, 0.05 mol), Absolute Ethanol (30 mL).
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Procedure:
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Dissolve the ester in absolute ethanol.
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Add hydrazine hydrate slowly to the solution.
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Reflux for 6–10 hours.
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Cool to room temperature; the solid product typically crystallizes out.
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Filter, wash with cold ethanol, and dry under vacuum.
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Protocol C: Antimicrobial Assay (Broth Microdilution)
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Preparation: Dissolve the test compound in DMSO (1 mg/mL stock).
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Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
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Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.
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Incubation: Add bacterial inoculum and incubate at 37°C for 24 hours.
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Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth.
References
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RSC Publishing. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Link
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ACS Omega. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Link
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Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Link
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PubMed Central. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Link
-
Wikipedia. Pfitzinger reaction. Link
Sources
- 1. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
